2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one

Übersicht

Beschreibung

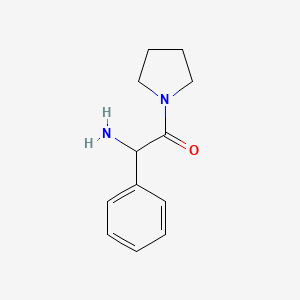

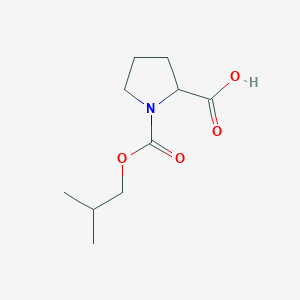

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one, also known as α-PHiP or α-PiHP, is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a phenyl group and an ethanone group . The molecule’s IUPAC name is 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one . The molecule’s formula is C16H23NO, and it has a molar mass of 245.366 g·mol −1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Polysubstituted Pyrroles

Research has explored the synthesis of polysubstituted pyrroles, leveraging compounds like 1-phenyl-2-(phenylamino)-ethan-1-one and related structures. This process involves intermolecular cycloaddition, often in aqueous mediums, and has been demonstrated to produce good to excellent yields under certain conditions, including microwave-assisted synthesis (Kumar et al., 2017).

Enantioselective Addition in Organic Synthesis

In organic synthesis, derivatives of 1-phenylethylamine, like 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one, have been used as chiral ligands. These compounds catalyze the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantioselectivity. This indicates their potential for asymmetric synthesis in pharmaceutical applications (Asami et al., 2015).

Formation of Phosphinoallyl Ligands

Research has shown the potential of using metallic fragments to activate certain compounds, leading to the formation of cationic complexes with phosphinoallyl ligands containing pyrrolidin-2-yl rings. This demonstrates the compound's versatility in forming complex structures with potential applications in catalysis and material science (Puerta et al., 2008).

Construction of Pyrrolidine Derivatives

A class of substituted γ-amino alcohols and pyrrolidine derivatives has been synthesized from simple precursors like 1-phenyl-ethylamine, showcasing the potential of this compound in constructing complex molecules with multiple stereogenic centers. These findings are significant in the context of stereochemistry and pharmaceutical synthesis (Wang et al., 2015).

Applications in Fluorescent Chemosensors

Compounds structurally related to this compound have been synthesized and characterized as potential fluorescent chemosensors. These compounds have demonstrated sensitivity and selectivity for detecting specific metal ions, indicating their potential in environmental monitoring and analytical chemistry (Kong et al., 2013).

Stereospecific Synthesis of Pyrrolidines

The compound has been utilized in the stereospecific synthesis of pyrrolidines, showcasing its utility in creating specific molecular configurations, which is critical in the development of drugs with targeted properties (Back et al., 2003).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-amino-2-phenyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14/h1-3,6-7,11H,4-5,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRZMKJGUPQVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)

![Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3086597.png)

![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)

![1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3086615.png)

![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B3086626.png)

![(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3086673.png)